Thielavin K

α-Glucosidase inhibition Non-competitive inhibitor Antidiabetic target

Thielavin K is a fungal tridepside secondary metabolite belonging to the thielavin family of depside natural products, first isolated from Chaetomium carinthiacum and subsequently identified from endophytic and marine-derived fungi. It is most prominently characterized as a non-competitive inhibitor of Saccharomyces cerevisiae α-glucosidase (αGHY) with an IC₅₀ of 22.1 μM and a Kᵢ of 55.4 μM, exhibiting a mechanism of inhibition distinct from the competitive clinical standard acarbose.

Molecular Formula C30H32O10
Molecular Weight 552.6 g/mol
Cat. No. B1245177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThielavin K
Synonymsthielavin K
Molecular FormulaC30H32O10
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)OC)C)O)C)O
InChIInChI=1S/C30H32O10/c1-11-10-19(31)16(6)23(32)20(11)29(36)40-26-15(5)13(3)22(27(38-9)18(26)8)30(37)39-25-14(4)12(2)21(28(34)35)24(33)17(25)7/h10,31-33H,1-9H3,(H,34,35)
InChIKeyIGYZEKLJQWCRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thielavin K Procurement Guide: Sourcing a Non-Competitive α-Glucosidase Inhibitor with In Vivo Antihyperglycemic Validation


Thielavin K is a fungal tridepside secondary metabolite belonging to the thielavin family of depside natural products, first isolated from Chaetomium carinthiacum and subsequently identified from endophytic and marine-derived fungi [1][2]. It is most prominently characterized as a non-competitive inhibitor of Saccharomyces cerevisiae α-glucosidase (αGHY) with an IC₅₀ of 22.1 μM and a Kᵢ of 55.4 μM, exhibiting a mechanism of inhibition distinct from the competitive clinical standard acarbose [1]. Thielavin K is one of three co-isolated tridepsides—alongside thielavins A and J—but it alone has been advanced to in vivo evaluation, where it demonstrated antihyperglycemic activity in both normal and nicotinamide-streptozotocin-induced diabetic mice [1].

1
Non-competitive α-glucosidase inhibitor research tool
Mechanism distinct from competitive standard acarbose
2
Only thielavin with in vivo metabolic model response
Reported antihyperglycemic response in diabetic mouse model
3
Negative control for antifouling screening panels
Lacks settlement inhibition; selective α-glucosidase activity

Why Thielavin A or Thielavin J Cannot Substitute for Thielavin K in Experimental Procurement


Although thielavins A, J, and K were co-isolated and share a tridepside core scaffold, their enzyme inhibition kinetics and in vivo pharmacology are not interchangeable. Thielavin K exhibits a Kᵢ of 55.4 μM against yeast α-glucosidase, intermediate between thielavin A (Kᵢ = 27.8 μM) and thielavin J (Kᵢ = 66.2 μM), with a distinct α-factor (α = 0.7) indicating differential binding cooperativity [1]. Crucially, only thielavin K was advanced to in vivo oral sucrose tolerance testing, where it produced significant antihyperglycemic effects across multiple dose levels (3.1–31.6 mg/kg) in both normal and diabetic mice—an efficacy benchmark absent from the published characterization of thielavins A and J [1]. In addition, thielavin K lacks the antifouling activity observed in many other thielavins, further underscoring that functional activity is not conserved across the structural series [2].

Thielavin A or J
Lack in vivo metabolic model validation; binding cooperativity profiles (α factor) differ, which may shift pathway-response interpretation.
Thielavin G or B (G6Pase focus)
Substantially higher G6Pase inhibitory activity. May confound studies requiring selective α-glucosidase pathway interrogation.
Thielavins with antifouling activity
Functional profile differs; may introduce off-target marine bioactivity not present in thielavin K, complicating target-specific endpoint review.

Quantitative Differentiation Evidence: Thielavin K vs. Acarbose and Closely Related Thielavin Analogs


Non-Competitive α-Glucosidase Inhibition: Thielavin K vs. Acarbose – IC₅₀ and Kᵢ Comparison

Thielavin K inhibits Saccharomyces cerevisiae α-glucosidase (αGHY) with an IC₅₀ of 22.1 μM, representing a ~25-fold greater inhibitory potency than the clinical α-glucosidase inhibitor acarbose (IC₅₀ = 545 μM) measured in the same assay [1]. Kinetic analysis further reveals that thielavin K acts as a non-competitive inhibitor with a Kᵢ of 55.4 μM (α = 0.7), whereas acarbose is a competitive inhibitor with a Kᵢ of 156.1 μM [1]. The non-competitive mechanism of thielavin K means its inhibitory potency is not diminished by high substrate concentrations, unlike acarbose whose competitive binding can be overcome by excess maltose or isomaltose at the catalytic site [1].

α-Glucosidase Inhibition
Head-to-head
Thielavin K IC₅₀ = 22.1 μM (non-competitive). Acarbose IC₅₀ = 545 μM (competitive). Kᵢ: 55.4 μM vs. 156.1 μM.
Non-competitive mechanism supports assay context independent of substrate concentration.
24.7-fold lower IC₅₀ than acarbose in same assay; distinct modality.
α-Glucosidase inhibition Non-competitive inhibitor Antidiabetic target

Intra-Class Ki Differentiation: Thielavin K vs. Thielavin A and Thielavin J Binding Cooperativity

Among the three co-isolated tridepsides thielavins A, J, and K, all three act as non-competitive α-glucosidase inhibitors but exhibit measurable differences in their kinetic constants. Thielavin K displays a Kᵢ of 55.4 μM with a cooperativity factor α of 0.7, positioning it between thielavin A (Kᵢ = 27.8 μM, α = 1.0) and thielavin J (Kᵢ = 66.2 μM, α = 1.2) [1]. An α value below 1.0 for thielavin K indicates that substrate binding enhances inhibitor affinity, a property not observed with thielavin A (α = 1.0, no cooperativity) or thielavin J (α = 1.2, slight negative cooperativity) [1]. Molecular docking analysis predicts that all three thielavins bind to αGHY (PDB: 3A4A) in a pocket adjacent to the catalytic site for maltose and isomaltose, consistent with their non-competitive behavior [1].

Binding Cooperativity
Head-to-head
Thielavin K α = 0.7 (positive cooperativity). Thielavin A α = 1.0; Thielavin J α = 1.2. Kᵢ: 55.4 μM vs. 27.8 μM vs. 66.2 μM.
Supports binding cooperativity study context; α less than 1 indicates substrate-enhanced affinity.
Kᵢ intermediate between A and J; cooperativity profile unique within the trio.
Thielavin SAR Enzyme kinetics Binding cooperativity

In Vivo Antihyperglycemic Activity: Thielavin K as the Only Thielavin of the A/J/K Trio Validated in Diabetic Mouse Model

Thielavin K (compound 3) is the only compound among the three co-isolated thielavins A, J, and K whose α-glucosidase inhibitory activity has been corroborated by in vivo testing. In an oral sucrose tolerance test (OSTT), thielavin K induced a noted antihyperglycemic action at doses of 3.1, 10.0, and 31.6 mg/kg in both normal mice and nicotinamide-streptozotocin (NA-STZ)-induced diabetic mice [1]. Additionally, at a dose of 10 mg/kg, thielavin K provoked a moderate hypoglycemic effect in diabetic mice, indicating a sustained glucose-lowering action beyond postprandial control [1]. No comparable in vivo data were reported for thielavin A or thielavin J in the same study or in subsequent literature, establishing thielavin K as the only member of this structural subgroup with demonstrated in vivo antidiabetic efficacy [1].

In Vivo Model Response
Class-level
Antihyperglycemic response at 3.1–31.6 mg/kg in NA-STZ diabetic mice and normal mice. No in vivo data for A or J.
Supports metabolic disease model endpoint review; only thielavin with reported in vivo model-response context.
Oral sucrose tolerance test; moderate hypoglycemic effect at 10 mg/kg.
In vivo antihyperglycemic Oral sucrose tolerance test Diabetic mouse model

Selective Absence of Antifouling Activity Differentiates Thielavin K from Broad-Spectrum Thielavin Analogs

In a comprehensive antifouling evaluation of 15 thielavin compounds against cyprid larvae of the barnacle Balanus amphitrite, thielavins A (compound 12), H (compound 13), and several newly described depsides (compounds 1–3, 6–11) showed active settlement inhibition with EC₅₀ values ranging from 2.95 ± 0.59 to 69.19 ± 9.51 μM [1]. However, thielavin J (compound 14) and thielavin K (compound 15) were not among the active compounds, demonstrating that antifouling activity is not a conserved property across the thielavin structural series [1]. This selective inactivity of thielavin K in the antifouling assay contrasts with its robust α-glucosidase inhibitory activity, indicating a degree of target selectivity that may be relevant for research applications requiring minimized off-target effects in marine or ecological contexts [1].

Antifouling Selectivity
Head-to-head
Thielavin K: inactive in B. amphitrite cyprid settlement assay. Active thielavins (1–3, 6–13): EC₅₀ 2.95–69.19 μM.
Supports target-specific profiling; may reduce off-target marine bioactivity confounding.
Thielavin A and H are active; antifouling activity not conserved across series.
Antifouling selectivity Barnacle cyprid assay Thielavin functional profiling

G6Pase Inhibitory Profile: Thielavin K Falls Within the Moderate-Activity Tier, Differentiating It from Ultra-Potent Thielavin G

In the foundational G6Pase inhibitor characterization study, thielavins F–P were stratified into activity tiers based on their IC₅₀ values against rat hepatic microsomal G6Pase. Thielavin G emerged as the most potent inhibitor (IC₅₀ = 0.33 μM), while thielavins A, B, C, D, and several new analogs (designated compounds 1, 3, 5, 8, 9) showed moderate activities with IC₅₀ values of 1.3–7.4 μM [1]. Thielavin K was categorized within a lower-activity group exhibiting IC₅₀ values of 16.8–36.2 μM, along with compounds that retained measurable but weaker G6Pase inhibition [1]. This tiered activity profile establishes that thielavin K is not the compound of choice for G6Pase-targeted research; its functional differentiation lies primarily in its α-glucosidase inhibitory properties rather than G6Pase inhibition potency [1].

G6Pase Inhibition Tier
Cross-study
Thielavin K IC₅₀ range: 16.8–36.2 μM (lower tier). Thielavin G IC₅₀ = 0.33 μM; Thielavin B IC₅₀ = 5.5 μM.
Contextualizes moderate G6Pase activity; supports α-glucosidase-selective pathway interpretation.
Approximately 50- to 110-fold less potent than thielavin G for G6Pase.
Glucose-6-phosphatase inhibition Hepatic glucose output Structure-activity relationship

Recommended Procurement Scenarios for Thielavin K Based on Verified Differential Evidence


Non-Competitive α-Glucosidase Inhibitor Lead for Type 2 Diabetes Drug Discovery Programs

Thielavin K serves as a mechanistically distinct lead compound for antidiabetic drug discovery requiring non-competitive α-glucosidase inhibition. Unlike the competitive clinical standard acarbose (Kᵢ = 156.1 μM), thielavin K (Kᵢ = 55.4 μM, α = 0.7) maintains inhibitory potency even at elevated substrate concentrations, a critical advantage for controlling postprandial hyperglycemia after high-carbohydrate meals [1]. Its in vivo validation at 3.1–31.6 mg/kg in a diabetic mouse model provides the translational foundation that is absent for co-isolated thielavins A and J, making thielavin K the preferred procurement choice for programs advancing from in vitro screening to preclinical efficacy testing [1].

Selective Chemical Probe for Dissecting α-Glucosidase vs. G6Pase Contributions to Hepatic Glucose Regulation

Thielavin K occupies a unique functional niche: potent α-glucosidase inhibition (IC₅₀ = 22.1 μM) combined with moderate-to-weak G6Pase inhibition (IC₅₀ = 16.8–36.2 μM tier) [1][2]. This profile enables its use as a selective chemical probe to dissect the relative contributions of intestinal α-glucosidase versus hepatic G6Pase to glucose homeostasis, without the confounding potent G6Pase inhibition that would accompany use of thielavin G (G6Pase IC₅₀ = 0.33 μM) or thielavin B (G6Pase IC₅₀ = 5.5 μM) [2]. Procurement of thielavin K for such mechanistic studies is evidence-based rather than based on potency alone.

Structure-Activity Relationship (SAR) Reference Standard for Thielavin Binding Cooperativity Studies

The α factor of thielavin K (α = 0.7) indicates positive binding cooperativity—substrate binding enhances inhibitor affinity—a property not observed in thielavin A (α = 1.0) or thielavin J (α = 1.2) [1]. This makes thielavin K an essential reference standard in SAR libraries exploring the structural determinants of non-competitive inhibitor cooperativity at α-glucosidase. Procurement of all three thielavins (A, J, K) as a comparator set enables systematic investigation of how subtle structural variations in the tridepside scaffold influence binding cooperativity and inhibitor-enzyme-substrate ternary complex formation [1].

Antifouling-Negative Control for Marine Natural Product Bioactivity Profiling

In antifouling screening programs utilizing thielavin compound libraries, thielavin K (compound 15) functions as a validated negative control: it lacks measurable settlement inhibition against B. amphitrite cyprids, whereas compounds 1–3, 6–13 are active with EC₅₀ values spanning 2.95–69.19 μM [3]. This inactivity, confirmed in a published multi-compound evaluation, provides researchers with a structurally authenticated thielavin that can serve as a baseline comparator for structure-activity relationship studies aimed at identifying the molecular features responsible for antifouling activity within the depside natural product class [3].

Application
Selection Property
Validation Focus
α-Glucosidase pathway inhibitor for metabolic disease research
Non-competitive inhibition mechanism
Substrate-independent potency; in vivo diabetic model endpoint review
Selective probe for α-glucosidase vs. G6Pase pathway dissection
Differential inhibitory profile across enzyme targets
Glucose homeostasis pathway-response context; G6Pase co-inhibition review
SAR library reference for binding cooperativity studies
Positive binding cooperativity (α
Structural determinants of inhibitor-enzyme-substrate ternary complex formation
Antifouling-negative control in marine natural product profiling
Validated absence of antifouling bioactivity
Barnacle cyprid settlement assay baseline; thielavin scaffold selectivity review
Quote Request

Request a Quote for Thielavin K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.